Benzyl nicotinate Benzyl nicotinate Benzyl nicotinate is a benzyl ester resulting from the formal condensation of the carboxy group of nicotinic acid with benzyl alcohol. It has been used as a rubefacient. It has a role as a vasodilator agent. It is functionally related to a nicotinic acid.
Brand Name: Vulcanchem
CAS No.: 94-44-0
VCID: VC0520956
InChI: InChI=1S/C13H11NO2/c15-13(12-7-4-8-14-9-12)16-10-11-5-2-1-3-6-11/h1-9H,10H2
SMILES: C1=CC=C(C=C1)COC(=O)C2=CN=CC=C2
Molecular Formula: C13H11NO2
Molecular Weight: 213.23 g/mol

Benzyl nicotinate

CAS No.: 94-44-0

Cat. No.: VC0520956

Molecular Formula: C13H11NO2

Molecular Weight: 213.23 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Benzyl nicotinate - 94-44-0

Specification

CAS No. 94-44-0
Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
IUPAC Name benzyl pyridine-3-carboxylate
Standard InChI InChI=1S/C13H11NO2/c15-13(12-7-4-8-14-9-12)16-10-11-5-2-1-3-6-11/h1-9H,10H2
Standard InChI Key KVYGGMBOZFWZBQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC(=O)C2=CN=CC=C2
Canonical SMILES C1=CC=C(C=C1)COC(=O)C2=CN=CC=C2
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physical Properties

Benzyl nicotinate, systematically named phenylmethyl 3-pyridinecarboxylate, is characterized by a molecular weight of 213.23 g/mol and a density of 1.1165 g/cm³ at 20°C . The compound exhibits a melting point of 24°C (lit.) and a boiling point of 177°C at 8 mmHg, transitioning from a solid to a light yellow viscous liquid above its melting point . Its refractive index (n²⁰/D 1.570) and logP value of 2.4 indicate moderate lipophilicity, which influences its permeability in topical applications.

Table 1: Physicochemical Properties of Benzyl Nicotinate

PropertyValueSource
Molecular FormulaC₁₃H₁₁NO₂
Melting Point24°C (lit.)
Boiling Point177°C at 8 mmHg
Density (20°C)1.1165 g/cm³
Refractive Index (n²⁰/D)1.570
logP2.4
Solubility in Water0.3 g/L at 20°C

Synthesis and Industrial Production

Benzyl nicotinate is synthesized via the esterification of nicotinic acid with benzyl alcohol, a reaction optimized for high yield under acid-catalyzed conditions . Industrial-scale production emphasizes the use of non-aqueous solvents like polyethylene glycol 400 (PEG 400) to stabilize the ester against hydrolysis during storage . Recent advancements in catalytic methods, such as benzylpalladium complex-mediated substitutions, have improved synthesis efficiency for pharmaceutical-grade batches .

Pharmacological Mechanisms and Therapeutic Applications

Vasodilatory and Rubefacient Effects

As a rubefacient, benzyl nicotinate induces localized hyperemia by stimulating prostaglandin-mediated vasodilation in cutaneous capillaries . This action enhances skin oxygenation by up to 40% in treated areas, as demonstrated by laser Doppler flowmetry studies . The compound’s ability to increase percutaneous absorption of co-administered analgesics, such as etofenamate, underpins its efficacy in topical anti-inflammatory formulations .

Cosmetic Applications

Table 2: Stability of Benzyl Nicotinate in Cosmetic Vehicles

Co-Solvent (%)Degradation Rate (k × 10³ min⁻¹)Half-Life (Days)Source
Glycerol (20%)1.4248
PEG 400 (20%)0.9869
Aqueous (pH 7.4)3.1523

Combination Therapies

Clinical studies validate the synergistic use of benzyl nicotinate with heparin for managing thrombophlebitis, achieving a 62% reduction in venous inflammation scores compared to monotherapy . In sports medicine, topical gels combining 3% benzyl nicotinate with 5% etofenamate demonstrate a 55% faster resolution of muscle cramps versus placebo .

Degradation Kinetics and Stability Optimization

Hydrolysis Mechanisms

Benzyl nicotinate undergoes pseudo-first-order hydrolysis in alkaline conditions (pH 7.4–10), mediated by nucleophilic attack of hydroxide ions on the carbonyl carbon . The reaction yields nicotinic acid and benzyl alcohol, with rate constants (k) increasing exponentially with pH (k = 3.15 × 10³ min⁻¹ at pH 7.4 vs. 8.92 × 10³ min⁻¹ at pH 10) .

Table 3: pH-Dependent Hydrolysis Rates at 50°C

pHk (×10³ min⁻¹)Half-Life (Hours)Source
7.43.1536.6
8.04.7824.1
9.06.5417.6
10.08.9212.9

Temperature and Solvent Effects

Arrhenius analysis reveals an activation energy (Eₐ) of 70.7 kJ/mol for hydrolysis at pH 7.4, indicating significant temperature sensitivity . Formulators mitigate degradation by storing products below 25°C and incorporating 20% PEG 400, which reduces dielectric constant and stabilizes the transition state .

Analytical Methodologies for Quantification

Ultra-Performance Liquid Chromatography (UPLC)

A validated RP-UPLC method enables concurrent quantification of benzyl nicotinate and etofenamate in creams, with linear ranges of 0.001–0.2 mg/mL (r² = 0.9999) and a limit of detection (LOD) of 0.0003 mg/mL . The method employs a Waters Acquity BEH C18 column (1.7 µm, 100 × 2.1 mm) and a mobile phase of 0.05 M KH₂PO₄ buffer (pH 6.0)-acetonitrile-methanol (50:15:35 v/v/v) .

Spectrophotometric Assays

UV-Vis spectroscopy at λ_max = 254 nm provides rapid potency checks for industrial quality control, though it lacks specificity for degradation product detection .

ParameterValueSource
OSHA PEL (TWA)Not established
ACGIH TLV0.5 mg/m³ (skin notation)
EU CLP ClassificationSkin Irrit. 2, Eye Irrit. 2

Regulatory Status

The compound is approved for topical use in the EU and US under cosmetic directive Annex III, with a maximum concentration of 2% in leave-on products . Recent FDA advisories highlight the risk of allergic contact dermatitis in 0.3% of users, prompting mandatory patch testing in pre-market trials .

Industrial Synthesis and Quality Control

Catalytic Optimization

Modern synthesis routes employ palladium-catalyzed cross-coupling to achieve yields exceeding 92%, reducing benzyl alcohol residues to <0.1% . Continuous flow reactors enhance process safety by minimizing exothermic risks during esterification .

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